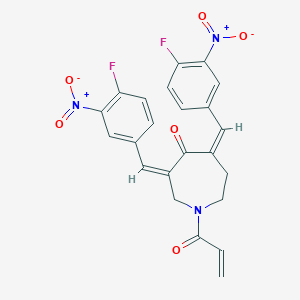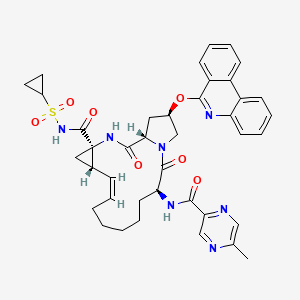
Trimetazidine
Overview
Description
Trimetazidine, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine, is a drug primarily used for the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. It is classified as a cytoprotective anti-ischemic agent, which means it helps protect cells from damage caused by ischemia (reduced blood supply). This compound was first developed and marketed by Laboratoires Servier in France and has been used in various countries for its therapeutic benefits .
Scientific Research Applications
Trimetazidine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving reductive amination and other organic synthesis techniques.
Biology: this compound is studied for its effects on cellular metabolism and protection against ischemic damage.
Mechanism of Action
Target of Action
Trimetazidine primarily targets the 3-ketoacyl coenzyme A thiolase (KAT) enzyme in cardiomyocytic mitochondria . This enzyme plays a crucial role in the beta-oxidation of fatty acids, a metabolic process that provides energy to the heart muscle .
Mode of Action
This compound acts as a partial inhibitor of KAT , which results in a decrease in the beta-oxidation of long-chain fatty acids . This shift in energy production from fatty acids to glucose reduces oxygen consumption, thereby preventing the acidic conditions that exacerbate ischemic injury .
Biochemical Pathways
By inhibiting KAT, this compound shifts the heart’s energy metabolism from fatty acids to glucose . This shift enhances the efficiency of oxygen utilization and energy production in the heart, especially under ischemic conditions . Furthermore, this compound modulates pyruvate dehydrogenase (PDH) activity, promoting glucose oxidation while lowering lactate production, ultimately stabilizing myocardial function .
Pharmacokinetics
This compound is orally administered and is completely absorbed at around 5 hours . The steady state of the drug is reached by the 60th hour . It has a low protein binding capacity (16%) and minimal metabolism . The elimination half-life of this compound is between 7 to 12 hours, and it is mainly excreted renally, unchanged . Exposure to the drug is increased in renal impairment – on average by four-fold in subjects with severe renal impairment (CrCl <30 ml/min) .
Result of Action
The shift in energy metabolism from fatty acids to glucose reduces the oxygen demand of the heart, thereby improving cardiac function and enhancing exercise capacity . This compound also enhances vasodilation and hemodynamic function by modulating endothelial nitric oxide synthase activity, nitric oxide production, and endothelin-1 . It also ameliorates metabolic parameters, including reducing blood glucose, mitigating oxidative stress, and dampening inflammation .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s bioavailability can be affected by renal impairment, as it is primarily excreted through the kidneys . Additionally, the drug’s effectiveness can be influenced by the patient’s metabolic state, as this compound acts by modulating energy metabolism in the heart .
Biochemical Analysis
Biochemical Properties
Trimetazidine works by inhibiting a specific enzyme called long-chain 3-ketoacyl-CoA thiolase . This enzyme is involved in the beta-oxidation process of fatty acids . By blocking this enzyme, this compound reduces the oxidation of fatty acids and promotes the oxidation of glucose instead .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase the viability of H9c2 cardiomyocytes subjected to hypoxia/reoxygenation (H/R) treatment . It also mitigates ischemia-induced muscle atrophy and inflammation, as well as reduces fibrosis progression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It is hypothesized that this compound inhibits 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation but not glucose metabolism, preventing the acidic conditions that exacerbate ischemic injury . Evidence for this mechanism is controversial .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, it has been demonstrated to significantly enhance angiogenesis and tissue perfusion after femoral artery ligation (FAL) when compared to the saline group .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound has been shown to improve angiogenesis and tissue perfusion in ischemic rat skeletal muscle .
Metabolic Pathways
This compound is involved in several metabolic pathways. It enhances vasodilation and hemodynamic function by modulating endothelial nitric oxide synthase activity, nitric oxide production, and endothelin-1 . It also ameliorates metabolic parameters, including reducing blood glucose, mitigating oxidative stress, and dampening inflammation .
Transport and Distribution
It is known that this compound is completely absorbed at around 5 hours, and steady state is reached by the 60th hour .
Subcellular Localization
It has been suggested that this compound can balance intracellular ATP levels and protect mitochondrial functions and energy metabolism of cells during hypoxia or ischemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimetazidine can be synthesized through a reductive amination reaction. The process involves the reaction of 2,3,4-trimethoxybenzaldehyde with piperazine in the presence of formic acid as a catalyst. The reaction mixture is then subjected to reflux, acidification, and rotary evaporation to obtain this compound . Another method involves the use of a complex of picolinamide and iridium as a catalyst, with formic acid serving as a hydrogen source .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of 2,3,4-trimethoxybenzaldehyde and piperazine as starting materials. The reaction is catalyzed by formic acid, and the product is purified through crystallization and other separation techniques. This method is advantageous due to its high yield, low cost, and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: Trimetazidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of this compound .
Comparison with Similar Compounds
Trimetazidine is unique in its class of cytoprotective anti-ischemic agents due to its specific mechanism of action. Similar compounds include:
Ranolazine: Another anti-anginal drug that works by inhibiting the late sodium current in cardiac cells.
Ivabradine: A drug that reduces heart rate by inhibiting the funny current (If) in the sinoatrial node.
Nicorandil: A vasodilator that works by opening potassium channels and donating nitric oxide.
Compared to these compounds, this compound’s ability to shift cellular metabolism from fatty acid oxidation to glucose oxidation makes it particularly effective in protecting cells during ischemic conditions .
Properties
IUPAC Name |
1-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWVSEOVJBQKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048531 | |
| Record name | Trimetazidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
During myocardial ischemia, anaerobic metabolism takes over, increasing levels of lactic acid. The decreased intracellular pH and increased concentration of protons activates sodium-hydrogen and sodium-calcium antiport systems, raising intracellular calcium concentrations, finally leading to decreased contractility. This injury to the myocardium raises concentrations of catecholamines, which activate hormone sensitive lipase, and increasing fatty acid concentrations in plasma. When the myocardium is repurfused, fatty acid oxidation becomes the dominant form of ATP production, maintaining an acidic pH, and further exacerbating the injury. The mechanism of action of trimetazidine is not fully understood. Trimetazidine may inhibit mitochondrial 3-ketoacyl coenzyme A thiolase, decreasing long chain fatty acid β-oxidation but not glycolysis in the myocardium. The decreased long chain fatty acid β-oxidation is compensated for by increased use of glucose, preventing a lowered myocardial pH, and further decreases in contractility. However, another study suggests that 3-ketoacyl coenzyme A thiolase may not be trimetazidine's target, and that this mechanism may be incorrect. | |
| Record name | Trimetazidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09069 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
5011-34-7 | |
| Record name | Trimetazidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5011-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimetazidine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005011347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimetazidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09069 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimetazidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimetazidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETAZIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9A0A0R9S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Trimetazidine exerts its anti-ischemic effects by optimizing cardiac energy metabolism. It does so by inhibiting the long-chain isoform of 3-ketoacyl coenzyme A thiolase (LC 3-KAT), an enzyme involved in the beta-oxidation of fatty acids. []
A: Inhibiting fatty acid oxidation shifts myocardial substrate utilization towards glucose. This shift is beneficial during ischemia because glucose oxidation requires less oxygen than fatty acid oxidation to produce the same amount of ATP. [, , , ]
A: this compound's inhibition of LC 3-KAT leads to increased glucose oxidation, improved cardiac function, and enhanced cardiac efficiency, particularly after ischemia. [, ] Additionally, it may contribute to a reduction in cardiac oxygen radical production during reperfusion. []
A: Studies indicate that this compound does not significantly alter hemodynamic parameters like heart rate, blood pressure, or coronary flow. Its cardioprotective effects are attributed primarily to its metabolic modulation. [, , , ]
ANone: This information is not explicitly provided in the provided research excerpts. Please refer to chemical databases like PubChem or ChemSpider for this information.
ANone: The provided research excerpts do not include spectroscopic data for this compound.
ANone: The provided research excerpts primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions is not discussed.
A: this compound is not known to have catalytic properties. It acts as an enzyme inhibitor, specifically targeting LC 3-KAT. [, ]
ANone: The provided research excerpts mainly focus on in vitro and in vivo studies. There is no mention of specific computational chemistry or modeling techniques used in these studies.
A: The research mentions the use of this compound in both immediate-release and modified-release tablet formulations. [, ] Additionally, one study explored a topical ophthalmic film formulation using HPMC as a hydrogel-forming polymer. []
A: While the research doesn't explicitly describe specific strategies to improve these parameters, the development of a modified-release formulation suggests efforts to optimize its pharmacokinetic profile. [, ] One study also explored a transdermal therapeutic system (TTS) incorporating limonene to enhance this compound's permeation across the skin. []
ANone: The provided research excerpts focus on the pharmacological and clinical aspects of this compound and do not discuss SHE regulations.
A: A study on healthy volunteers showed that this compound dihydrochloride tablets reach peak plasma concentration (Cmax) around 1.8 hours after oral administration. [] The elimination half-life (t1/2) was approximately 6.1 hours. []
A: In vivo studies demonstrate that this compound improves cardiac function in various animal models of heart failure and ischemia. [, , , , , ] For instance, in rats with heart failure induced by ascending aortic banding, this compound treatment prevented the down-regulation of β- and α-adrenergic receptors, reduced cardiac hypertrophy, and attenuated the increase in plasma brain natriuretic peptide (BNP) levels. []
A: One study employed cultured human aortic smooth muscle cells (HASMCs) to investigate this compound's effects on atherosclerosis. [] Results showed that this compound could inhibit oxidized LDL-induced HASMC proliferation and attenuate H2O2-induced ROS production in these cells. [] Another study utilized H9c2 cardiomyocytes to investigate the role of the CSE/H2S pathway in this compound's protection against hypoxia/reoxygenation injury. []
ANone: Various animal models were employed in the research, including:
- Rats: Isoproterenol-induced heart failure [], chronic pancreatitis [], myocardial ischemia-reperfusion injury [], ventricular fibrillation model [], and others.
- Guinea pigs: Langendorff heart, working heart, and heart-lung preparations subjected to ischemia. []
- Mice: Coxsackievirus B3-induced myocarditis. []
ANone: Clinical trials have shown that this compound:
- Improves symptoms of stable angina, reduces angina attacks, and decreases nitroglycerin consumption. [, , , , , ]
- Improves left ventricular function in patients with heart failure, including those with ischemic and non-ischemic cardiomyopathy. [, , , , , , ]
- Might reduce all-cause mortality and heart failure hospitalizations in patients with heart failure, although larger trials are needed to confirm these findings. [, , ]
- Shows promise in preventing recurrence of paroxysmal atrial fibrillation when combined with metoprolol. []
- May have preventive effects in a rat model of chronic pancreatitis. []
ANone: The provided research excerpts do not contain information regarding resistance mechanisms or cross-resistance associated with this compound.
ANone: The provided research excerpts primarily focus on the therapeutic benefits of this compound and do not extensively discuss its toxicology or long-term safety profile.
A: While the provided research does not describe specific drug delivery and targeting strategies for this compound, one study explored a transdermal delivery system (TTS) incorporating limonene to enhance its permeation across the skin. []
A: The provided research highlights the use of plasma brain natriuretic peptide (BNP) levels as a marker of heart failure severity and treatment response to this compound. [, ] One study also investigated serum heart fatty acid-binding protein (H-FABP) levels as a potential biomarker in patients with atrial fibrillation treated with this compound. []
A: One study employed a validated LC-MS/MS method to determine this compound dihydrochloride concentrations in human plasma for pharmacokinetic and bioequivalence studies. []
ANone: The provided research excerpts do not discuss the environmental impact or degradation of this compound.
A: One study described the validation of an LC-MS/MS method for quantifying this compound dihydrochloride in human plasma, demonstrating acceptable linearity, sensitivity, and precision for pharmacokinetic and bioequivalence studies. []
ANone: The research excerpts do not directly address quality control and assurance measures for this compound.
ANone: The provided research excerpts do not provide information on this compound's immunogenicity or potential to elicit immunological responses.
ANone: The provided research excerpts do not mention specific drug-transporter interactions associated with this compound.
ANone: The provided research excerpts do not elaborate on this compound's potential to induce or inhibit drug-metabolizing enzymes.
ANone: The research excerpts do not offer information on the biocompatibility or biodegradability of this compound.
A: The research mentions conventional anti-anginal therapies such as nitrates, beta-blockers, and calcium channel antagonists as alternatives to this compound. [, , ] Direct comparisons of efficacy, cost, and impact are not extensively discussed in all cases.
ANone: This topic is not covered in the provided research excerpts.
ANone: The provided research excerpts do not focus on research infrastructure or specific resources related to this compound.
A: One excerpt mentions that this compound represents a new therapeutic class and concept in coronary disease management, focusing on cellular anti-ischemic effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


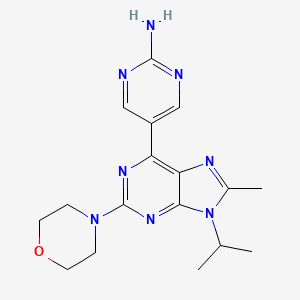
![1-[4-[[2-(1h-Indazol-4-Yl)-4-Morpholin-4-Yl-Thieno[3,2-D]pyrimidin-6-Yl]methyl]piperazin-1-Yl]-6-Methyl-Hept-5-Ene-1,4-Dione](/img/structure/B612259.png)
![5-(2-Amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide](/img/structure/B612260.png)
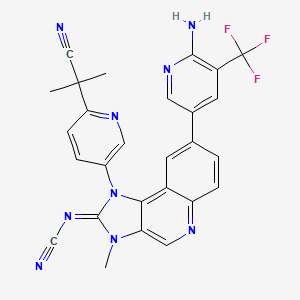

![4-(4-Methyl-2-Methylimino-3h-1,3-Thiazol-5-Yl)-2-[(4-Methyl-3-Morpholin-4-Ylsulfonyl-Phenyl)amino]pyrimidine-5-Carbonitrile](/img/structure/B612266.png)
![(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid](/img/structure/B612268.png)
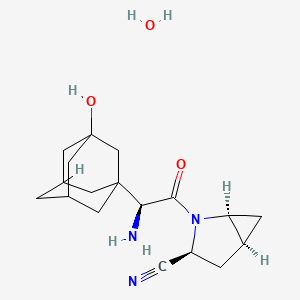
![N-Methyl-4-[4-[[3'-(hydroxycarbamoyl)spiro[piperidine-4,1'-cyclopentane]-3'-yl]sulfonyl]phenoxy]benzamide](/img/structure/B612270.png)

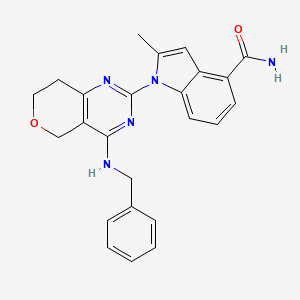
![6-(3-(5,5-difluoro-7-(4-methoxyphenyl)-1,3-dimethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-2-yl)propanamido)-N-((4S,7S,10S)-7,10-diisobutyl-2-methyl-4-((E)-2-(methylsulfonyl)vinyl)-6,9,12,19-tetraoxo-5,8,11,18-tetraazatetracosan-24-yl)hexanamide](/img/structure/B612273.png)
